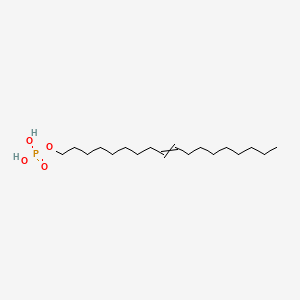

9-Octadecen-1-ol, dihydrogen phosphate

Beschreibung

Eigenschaften

CAS-Nummer |

24613-61-4 |

|---|---|

Molekularformel |

C18H37O4P |

Molekulargewicht |

348.5 g/mol |

IUPAC-Name |

[(Z)-octadec-9-enyl] dihydrogen phosphate |

InChI |

InChI=1S/C18H37O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-23(19,20)21/h9-10H,2-8,11-18H2,1H3,(H2,19,20,21)/b10-9- |

InChI-Schlüssel |

MEESPVWIOBCLJW-KTKRTIGZSA-N |

SMILES |

CCCCCCCCC=CCCCCCCCCOP(=O)(O)O |

Isomerische SMILES |

CCCCCCCC/C=C\CCCCCCCCOP(=O)(O)O |

Kanonische SMILES |

CCCCCCCCC=CCCCCCCCCOP(=O)(O)O |

Andere CAS-Nummern |

24613-61-4 |

Physikalische Beschreibung |

Liquid |

Piktogramme |

Corrosive; Irritant |

Herkunft des Produkts |

United States |

Synthetic Pathways and Chemical Production Methodologies

Chemosynthetic Approaches to 9-Octadecen-1-ol, Dihydrogen Phosphate (B84403)

Chemical synthesis provides direct and versatile routes to 9-Octadecen-1-ol, dihydrogen phosphate. These methods often involve the phosphorylation of the parent alcohol using various phosphorylating agents and catalyst systems.

Direct Phosphorylation of Oleyl Alcohol

The direct phosphorylation of oleyl alcohol is a primary chemosynthetic route. This approach involves the reaction of oleyl alcohol with a phosphorylating agent. One common method utilizes phosphorus oxychloride (POCl3) nih.govgoogle.com. However, this method can sometimes lead to the formation of by-products, including di- and tri-alkyl phosphates, necessitating careful control of reaction conditions nih.gov. Another approach involves the use of tetraphosphorus (B14172348) decoxide (P4O10). A patented process describes the phosphorylation of primary fatty alcohols, such as oleyl alcohol, by forming an intimate mixture with P4O10 at temperatures below 80°C in the absence of a solvent google.com. This method aims to produce the dihydrogen form of the phosphorylated alcohol directly google.com.

Catalyst Systems for Selective Phosphorylation Reactions

To improve selectivity and yield, various catalyst systems have been developed for the phosphorylation of alcohols. A notable system employs a combination of phosphoenolpyruvic acid monopotassium salt (PEP-K) and tetrabutylammonium (B224687) hydrogen sulfate (B86663) (TBAHS) nih.gov. This catalytic system is praised for its high functional group tolerance and its ability to directly introduce an unprotected phosphate group to a wide range of alcohols nih.gov. Mechanistic studies suggest that TBAHS acts as both a Brønsted acid and a nucleophilic activator, leading to the formation of a mixed anhydride (B1165640) species that serves as the active phosphoryl donor nih.gov.

Other catalytic methods include the use of a Ψ-reagent (a P(V)-based platform), which allows for the chemoselective phosphorylation of alcohols under mild conditions nih.gov. This method is noted for its operational simplicity and scalability nih.gov. Lewis acid-catalyzed phosphorylation has also been explored, offering another avenue for the synthesis of phosphate esters from alcohols.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield of this compound while minimizing by-product formation. For the PEP-K/TBAHS system, a solvent screen revealed that dimethylformamide (DMF) as a solvent, combined with an increased TBAHS catalyst loading (e.g., 30 mol%), can significantly improve product yield nih.gov. Further optimization by increasing the reaction temperature to 100°C and using an excess of PEP-K (e.g., 4.5 equivalents) can lead to higher yields and shorter reaction times nih.gov.

With phosphorus oxychloride, the reaction is often carried out in the presence of a base to neutralize the hydrogen chloride by-product. The choice of base and solvent, as well as the stoichiometry of the reactants, are critical parameters to control to favor the formation of the desired mono-phosphorylated product.

| Phosphorylating Agent/Catalyst System | Key Reaction Conditions | Reported Yields/Observations | Reference |

|---|---|---|---|

| P4O10 | Solvent-free, <80°C | Substantially forms the dihydrogen phosphate | google.com |

| PEP-K/TBAHS | DMF solvent, 100°C, 4.5 eq. PEP-K, 30 mol% TBAHS | High yields for various alcohols (e.g., 88% for a model alcohol) | nih.gov |

| POCl3 | Often requires a base | Can produce mixtures of mono-, di-, and tri-alkylphosphates | nih.gov |

| Ψ-Reagent | Mild conditions | Operationally simple and scalable | nih.gov |

Biosynthetic and Semi-Biosynthetic Production Routes

Biological routes for producing this compound are primarily focused on the synthesis of the precursor, oleyl alcohol, through microbial fermentation. The direct enzymatic phosphorylation of oleyl alcohol is a less explored area.

Enzymatic Conversion and Biocatalysis Strategies

Enzymatic phosphorylation of alcohols is a well-established process in biological systems, typically catalyzed by kinases that transfer a phosphate group from a donor molecule like ATP mdpi.com. While kinases are known to phosphorylate a variety of substrates, including sugars, proteins, and some lipids, specific kinases that efficiently catalyze the phosphorylation of long-chain unsaturated fatty alcohols like oleyl alcohol to its dihydrogen phosphate are not extensively documented in the available literature. General lipid kinases exist, but their substrate specificity towards oleyl alcohol for this particular reaction is not well-defined. The development of a biocatalytic process would likely require the identification or engineering of a kinase with high specificity and activity for oleyl alcohol.

Engineered Microbial Systems for Precursor Synthesis (e.g., Fatty Alcohols from Lipid Moieties)

Significant progress has been made in the metabolic engineering of microorganisms, such as Escherichia coli and the yeast Saccharomyces cerevisiae, to produce fatty alcohols, including oleyl alcohol nih.govnrel.govnih.gov. These engineered microbes are modified to overproduce fatty acids and then convert them into fatty alcohols. This is typically achieved by introducing heterologous genes encoding for enzymes like fatty acyl-CoA reductases (FARs) nrel.govnrel.gov. These enzymes can reduce fatty acyl-CoAs, such as oleoyl-CoA, to their corresponding alcohols nih.gov.

Researchers have employed various strategies to increase the titers and yields of fatty alcohols. These strategies include the overexpression of key enzymes in the fatty acid synthesis pathway, the deletion of competing metabolic pathways, and the optimization of fermentation conditions nih.govnih.govnih.gov. For instance, in E. coli, deletion of genes involved in fatty acid degradation and competing pathways has led to significantly enhanced fatty alcohol production nih.gov. Similarly, in S. cerevisiae, engineering of the acetyl-CoA and malonyl-CoA pools has been a key strategy nih.gov.

| Microorganism | Engineering Strategy | Reported Titer of Fatty Alcohols | Reference |

|---|---|---|---|

| Escherichia coli | Deletion of thioesterase genes and competing pathways | 6.33 g/L | nih.gov |

| Escherichia coli | Overexpression of BTE, FadD, and MAACR; fed-batch cultivation | >1.6 g/L | nih.gov |

| Yarrowia lipolytica | Expression of a bacterial fatty acyl-CoA reductase (FAR) gene | 167 mg/L | nrel.gov |

| Lipomyces starkeyi | Expression of a bacterial fatty acyl-CoA reductase (FAR) gene | 770 mg/L | nrel.gov |

| Rhodosporidium toruloides | Metabolic engineering for fatty alcohol production | >8 g/L | nih.gov |

Advanced Analytical Characterization and Method Development

Chromatographic and Spectrometric Techniques for Identification and Quantification

The identification and quantification of 9-Octadecen-1-ol, dihydrogen phosphate (B84403), often found in complex mixtures, rely on the synergistic use of separation science and spectrometry. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are indispensable for a thorough analysis.

High-Resolution Mass Spectrometry (HRMS) coupled with Chromatography (LC-MS, GC-MS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions and the identification of unknown compounds. When coupled with chromatographic techniques like LC or GC, it offers a powerful tool for the separation and identification of 9-Octadecen-1-ol, dihydrogen phosphate from complex sample matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for the analysis of polar and thermally labile compounds like organophosphate esters. In a typical LC-MS analysis of this compound, a reversed-phase C18 column could be employed for separation. The mobile phase would likely consist of a gradient of water and an organic solvent such as acetonitrile (B52724) or methanol, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization efficiency.

Electrospray ionization (ESI) is a common ionization technique for such analyses, typically generating protonated molecules [M+H]+ or adducts with sodium [M+Na]+ or ammonium [M+NH4]+. mdpi.com The high-resolution mass of the protonated molecule of this compound (C18H37O4P) is calculated to be 349.2507 m/z. Fragmentation of the parent ion in the mass spectrometer (MS/MS) would yield characteristic product ions. Common fragmentation pathways for organophosphate esters involve the cleavage of the C-O bond, leading to the loss of the oleyl group and the formation of ions related to the phosphate head group. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile and thermally stable compounds. For organophosphate esters, derivatization is often necessary to increase their volatility and thermal stability. A common derivatization reaction involves the esterification of the phosphate group. nist.gov Following derivatization, the sample is injected into the GC, where it is separated based on its boiling point and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer for detection and identification. Electron ionization (EI) is a common ionization method in GC-MS, which can lead to extensive fragmentation, providing a detailed fingerprint of the molecule.

A study on the analysis of various organophosphorus compounds by GC-MS utilized a low polarity silarylene phase column, demonstrating excellent peak shape and resolution. thegoodscentscompany.com For the analysis of alkyl phosphates in petroleum mixtures, comprehensive two-dimensional gas chromatography (GC × GC) coupled with time-of-flight mass spectrometry (TOF-MS) has been shown to provide superior separation and selective detection. researchgate.net

| Analytical Technique | Typical Column | Mobile/Carrier Gas | Ionization | Expected m/z (M+H)+ | Key Fragmentation |

| LC-MS | Reversed-phase C18 | Acetonitrile/Water with formic acid | ESI | 349.2507 | Loss of oleyl group |

| GC-MS (derivatized) | Low polarity silarylene phase | Helium | EI | Varies with derivatizing agent | Characteristic phosphate fragments |

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of molecules in solution. For this compound, a combination of ¹H NMR, ¹³C NMR, and ³¹P NMR would provide a complete picture of its molecular structure.

³¹P NMR is particularly informative for organophosphates due to the 100% natural abundance and spin ½ nucleus of the phosphorus-31 isotope. tcichemicals.com The chemical shift of the phosphorus nucleus is sensitive to its chemical environment. For a phosphate monoester like this compound, the ³¹P chemical shift is expected to be in the range of approximately 0 to 5 ppm relative to an external standard of phosphoric acid. researchgate.net The signal may appear as a multiplet due to coupling with neighboring protons on the oleyl chain.

¹H NMR spectroscopy provides information on the number and types of protons in the molecule. For this compound, the ¹H NMR spectrum would show characteristic signals for the protons of the long oleyl chain. The olefinic protons (-CH=CH-) would appear as a multiplet around 5.3 ppm. The methylene (B1212753) protons adjacent to the phosphate group (-CH₂-O-P) would be shifted downfield to around 4.0 ppm and would likely show coupling to the phosphorus nucleus. The terminal methyl group (-CH₃) would appear as a triplet around 0.9 ppm, and the numerous methylene groups (-CH₂-) of the alkyl chain would create a large signal complex between 1.2 and 1.6 ppm.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. The olefinic carbons would resonate around 130 ppm. The carbon attached to the phosphate group (-CH₂-O-P) would be found at approximately 65-70 ppm and would exhibit coupling to the phosphorus nucleus. The other carbons of the oleyl chain would have chemical shifts in the typical aliphatic region (14-40 ppm).

| Nucleus | Expected Chemical Shift (ppm) | Key Structural Information |

| ³¹P | 0 - 5 | Phosphate monoester environment |

| ¹H | ~5.3 (-CH=CH-), ~4.0 (-CH₂-O-P), ~0.9 (-CH₃) | Olefinic protons, protons adjacent to phosphate, terminal methyl group |

| ¹³C | ~130 (-C=C-), ~65-70 (-C-O-P), 14-40 (aliphatic carbons) | Carbon skeleton, including double bond and phosphate linkage |

Physicochemical Characterization Techniques for Aqueous and Non-Aqueous Systems

The physicochemical properties of this compound, such as its solubility and aggregation behavior, are crucial for understanding its function in various systems.

This compound is generally insoluble in water but soluble in organic solvents like ethanol, benzene, and acetone (B3395972). tcichemicals.comchemicalbook.com The long hydrophobic oleyl chain dominates its solubility characteristics, making it a lipophilic molecule.

As an amphiphilic molecule with a polar phosphate head group and a long nonpolar tail, this compound is expected to exhibit surfactant-like properties and form micelles in aqueous solutions above a certain concentration, known as the critical micelle concentration (CMC). The CMC is a key parameter that defines the concentration at which surfactant molecules begin to self-assemble into aggregates. For a closely related compound, 1-oleoyl-sn-glycero-3-phosphatidic acid, the CMC in water at 25°C was determined to be 0.346 mM. nih.gov The CMC of this compound is expected to be in a similar range and can be influenced by factors such as temperature, pH, and the presence of electrolytes. researchgate.net The length of the alkyl chain significantly impacts the physicochemical properties of alkyl phosphates, with longer chains generally leading to lower water solubility and lower CMC values. nih.govnih.gov

Techniques to determine the CMC include surface tensiometry, conductivity measurements, and fluorescence spectroscopy. acs.org

| Physicochemical Property | Expected Value/Behavior | Influencing Factors |

| Solubility in Water | Insoluble chemicalbook.com | Temperature, pH |

| Solubility in Organic Solvents | Soluble in ethanol, benzene, acetone tcichemicals.comchemicalbook.com | Nature of the solvent |

| Critical Micelle Concentration (CMC) | Expected to be in the sub-millimolar to millimolar range nih.gov | Alkyl chain length, temperature, pH, electrolyte concentration researchgate.netnih.gov |

Computational Analytical Chemistry Approaches

Computational methods are increasingly used to predict the properties and activities of molecules, providing valuable insights that can guide experimental work.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

A QSAR model is developed by first calculating a set of molecular descriptors for a series of structurally related compounds with known activities. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological (e.g., connectivity indices). Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are then used to build a model that correlates these descriptors with the observed activity. nih.gov

For a molecule like this compound, QSAR models could be developed to predict properties such as its emulsifying ability, its interaction with biological membranes, or its potential for environmental persistence. For instance, the polarity and topology of phosphonate (B1237965) derivatives have been shown to be important parameters affecting their binding energy and inhibitory ability in biological systems. nih.gov The development of robust QSAR models can aid in the screening of large numbers of compounds and in the design of new molecules with desired properties, contributing to a more efficient and targeted research process. nih.gov

Molecular Dynamics Simulations for Compound Interactions

Molecular Dynamics (MD) simulations serve as a powerful computational microscope, providing insights into the behavior of molecules at an atomistic level. nih.gov For amphiphilic compounds like this compound, also known as oleyl phosphate, MD simulations are instrumental in elucidating its interactions at interfaces, such as those between oil and water, which are fundamental to its role as an emulsifier and surfactant. researchgate.netnih.gov

MD simulations model the movement of every atom in a system over time by solving Newton's equations of motion. nih.gov This allows for the prediction of macroscopic properties from the underlying microscopic interactions. For oleyl phosphate, this involves simulating a system typically composed of an aqueous phase, an oil phase (like decane (B31447) or triolein), and the surfactant molecules themselves. nih.govrsc.org The accuracy of these simulations is highly dependent on the "force field," a set of parameters that defines the potential energy of the system based on the positions of its constituent atoms. rsc.org Force fields such as the General AMBER Force Field (GAFF) and CHARMM are commonly employed for simulating surfactants and biomolecules. rsc.orgresearchgate.net

Simulating Interfacial Behavior

When introduced into an oil-water system, MD simulations can track the spontaneous migration of this compound molecules to the interface. The hydrophilic dihydrogen phosphate headgroup orients towards the water phase, while the hydrophobic 18-carbon oleyl tail extends into the oil phase. This arrangement is crucial for its function in reducing the interfacial tension between the two immiscible liquids. researchgate.netmdpi.com

The simulations can quantify various parameters to describe these interactions in detail:

Interfacial Tension (IFT): A key measure of a surfactant's efficiency is its ability to lower the IFT between oil and water. MD simulations can calculate IFT, and studies on similar anionic surfactants show a significant reduction in IFT with increasing surfactant concentration at the interface. nih.govrsc.org For instance, simulations of other anionic surfactants have demonstrated the ability to lower the IFT to values as low as 0.012 mN/m. nih.gov

Radial Distribution Functions (RDFs): RDFs provide a probabilistic measure of finding one atom at a certain distance from another. For this compound, RDFs can reveal the hydration shell around the phosphate headgroup. The analysis of RDFs between the phosphorus atom and water oxygen atoms typically shows a distinct first hydration shell, indicating strong hydrogen bonding. nih.govresearchgate.netresearchgate.net Similarly, RDFs between the oleyl chain and oil molecules would demonstrate the hydrophobic interactions.

Order Parameters: The conformational order of the oleyl tail can be quantified using order parameters. These calculations reveal how the carbon-carbon bonds in the alkyl chain are oriented relative to the interface normal. In a well-formed monolayer, the tails tend to be more extended and ordered. nih.gov

Area per Molecule: This parameter indicates how much space each surfactant molecule occupies at the interface. It is a critical factor in determining the packing and stability of the surfactant monolayer. nih.gov Simulations of similar phospholipids (B1166683) show that the area per head group is a useful indicator of the bilayer phase. nih.gov

Detailed Research Findings from Analogous Systems

Simulations of various surfactants at oil-water interfaces consistently show the formation of a stable monolayer that significantly reduces interfacial tension. researchgate.netnih.gov The thickness of this interfacial film can also be determined, with studies on similar systems reporting thicknesses in the range of 15 to 18 Å. nih.gov

The interaction of the phosphate headgroup with water is a critical aspect. RDF analysis of phosphate groups in phospholipid bilayers shows a sharp first peak for the P-O (water) distance, indicating a well-defined first hydration shell. nih.gov This strong interaction is due to the hydrogen bonding capacity of the phosphate group.

The oleyl chain, with its cis-double bond, introduces a kink in the hydrophobic tail. MD simulations of oleic acid and other oleyl-containing lipids in bilayers have shown that this kink influences the packing of the molecules, generally leading to a less ordered and more fluidic interface compared to their saturated counterparts. mdpi.combibliotekanauki.pl This increased fluidity can enhance the emulsifying properties of the surfactant.

Below are interactive data tables representing the kind of detailed findings that would be expected from a dedicated MD simulation study of this compound, based on data from analogous systems.

Table 1: Simulated Interfacial Properties of a this compound Monolayer at an Oil-Water Interface

| Parameter | Simulated Value | Reference System/Comment |

| Interfacial Tension (IFT) | ~1-5 mN/m | Based on simulations of other anionic surfactants which show significant reduction from the ~50 mN/m of a pure oil-water interface. nih.govrsc.org |

| Area per Molecule | ~40-60 Ų | Inferred from simulations of similar single-chain phospholipids and surfactants. nih.gov |

| Interfacial Thickness | ~16-20 Å | Derived from density profiles in simulations of comparable anionic surfactants. nih.gov |

Table 2: Predicted Radial Distribution Function (RDF) Peak Positions for Key Interactions

| Interacting Atoms | Predicted First Peak Position (Å) | Type of Interaction |

| Phosphate (P) - Water (O) | ~3.5 - 4.0 | Hydration of the hydrophilic headgroup. nih.gov |

| Phosphate Oxygen - Water Hydrogen | ~1.7 - 1.9 | Hydrogen bonding with the phosphate headgroup. researchgate.net |

| Oleyl Chain (C) - Oil (C) | ~4.0 - 4.5 | Van der Waals interactions within the oil phase. |

These simulated insights are invaluable for understanding the molecular-level mechanisms behind the surfactant properties of this compound, and for the rational design of new and more effective emulsifying agents.

Biological Roles and Molecular Mechanisms of Action

Participation in Cellular Signaling Pathways

As a phospholipid compound, 9-Octadecen-1-ol, dihydrogen phosphate (B84403) is implicated in cellular signaling pathways, potentially modulating the activity of certain enzymes and receptors. Its structural similarity to endogenous signaling lipids like phosphatidic acid (PA) and lysophosphatidic acid (LPA) suggests it may influence similar cellular processes. wikipedia.orgnih.gov

Modulation of Intracellular Signaling Cascades

While direct modulation by 9-Octadecen-1-ol, dihydrogen phosphate is an area of ongoing research, its structural characteristics suggest it could influence signaling cascades in several ways. Lipid phosphates such as phosphatidic acid (PA) are recognized as important lipid messengers that can be rapidly produced in response to stimuli. nih.govportlandpress.com These molecules act by recruiting and activating a variety of proteins, including kinases and phosphatases, thereby initiating downstream signaling events. portlandpress.comnih.gov

The balance between phosphorylated lipids and their dephosphorylated products is crucial for controlling cellular signals. nih.gov Enzymes known as lipid phosphate phosphatases (LPPs) play a key role in regulating the concentrations of signaling lipids like LPA and PA. nih.govnih.govmdpi.com LPPs are integral membrane proteins that can dephosphorylate these lipids, thus attenuating their signaling. nih.govmdpi.com The introduction of a compound like oleyl phosphate could potentially alter this balance by acting as a substrate for or an inhibitor of LPPs, thereby modulating the duration and intensity of signaling pathways they regulate. LPPs can act on both extracellular and intracellular lipid phosphates, influencing a wide array of cellular responses. nih.govnih.gov

Table 1: Key Bioactive Lipid Phosphates and Their Roles in Signaling

| Lipid Phosphate | Role in Cellular Signaling | Key Regulating Enzymes |

| Phosphatidic Acid (PA) | Precursor for other lipids; recruits cytosolic proteins to membranes; activates kinases and phospholipases. wikipedia.orgnih.gov | Phospholipase D (PLD), Diacylglycerol Kinase (DGK), Lipid Phosphate Phosphatases (LPPs). nih.govportlandpress.com |

| Lysophosphatidic Acid (LPA) | Acts as an extracellular signaling molecule via G protein-coupled receptors; influences cell survival, proliferation, and migration. nih.govnih.gov | Autotaxin (ATX), Lipid Phosphate Phosphatases (LPPs). nih.govnih.gov |

| Sphingosine-1-Phosphate (S1P) | Regulates angiogenesis, immune responses, and cell proliferation versus apoptosis by binding to surface receptors. nih.govmdpi.com | Sphingosine Kinase, S1P Lyase, Lipid Phosphate Phosphatases (LPPs). nih.govmdpi.com |

This table summarizes the functions of well-studied lipid phosphates that are structurally related to this compound and whose signaling pathways could be influenced by it.

Role as a Signaling Molecule in Cell Growth and Differentiation

Bioactive lipids are known to play crucial roles in determining cell fate, including growth and differentiation. nih.govnih.gov LPA, for instance, is a potent signaling molecule that influences the proliferation and differentiation of numerous cell types, including those in the nervous system. nih.govnih.gov Similarly, PA is implicated in signaling pathways that regulate cell proliferation and survival. nih.govdartmouth.edu

While direct evidence for this compound is limited, the presence of the phosphate group is a key feature in molecules that support cell differentiation. For example, materials containing phosphate groups have been shown to improve the attachment and differentiation of human fetal osteoblast cells in a dose-dependent manner. mdpi.com Similarly, octacalcium phosphate can promote the osteogenic differentiation of tendon stem/progenitor cells. mdpi.com These findings suggest that phosphate-containing lipids like oleyl phosphate could potentially create a microenvironment that supports specific differentiation pathways. Inositol (B14025) lipids and phosphates, another class of related molecules, are also deeply involved in regulating cell growth and differentiation, further highlighting the importance of the phosphate moiety in these fundamental cellular processes. nih.gov

Influence on Biological Membrane Architecture and Function

The structure of this compound, with its long unsaturated hydrocarbon tail and polar phosphate head, dictates its interaction with biological membranes. This interaction can significantly influence the physical properties and functions of the cell membrane.

Interactions with Lipid Bilayers and Membrane Dynamics

Biological membranes are dynamic structures, and their fluidity is essential for cellular functions like signaling and transport. fiveable.menumberanalytics.com The introduction of lipids like oleyl phosphate can alter this fluidity. The single cis-unsaturated oleyl tail would introduce a kink in the hydrocarbon chain, preventing tight packing with saturated lipids and thereby increasing membrane fluidity. khanacademy.org This is a general principle observed with unsaturated fatty acid chains in phospholipids (B1166683). nih.gov

The interaction of amphipathic molecules with lipid bilayers can lead to changes in membrane properties, including permeability. nih.gov The surfactant nature of oleyl phosphate allows it to insert into lipid bilayers, which can disrupt membrane integrity. This action is fundamental to its potential as an antimicrobial agent. The dynamic state of the lipid bilayer is a highly organized system, and the incorporation of exogenous lipids can shift this equilibrium, affecting everything from lateral diffusion of membrane components to the formation of specialized lipid domains, or rafts. fiveable.menih.govembopress.org

Amphipathic Properties and Membrane Integration

The defining characteristic that governs the interaction of this compound with membranes is its amphipathic nature. libretexts.org The molecule possesses two distinct regions: a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail. khanacademy.orglibretexts.org

Hydrophilic Head: The dihydrogen phosphate group is polar and negatively charged at physiological pH, allowing it to readily interact with water and the polar head groups of other membrane phospholipids. libretexts.org

Hydrophobic Tail: The 18-carbon oleyl group is a nonpolar hydrocarbon chain that is repelled by water. libretexts.org

This dual character drives the spontaneous integration of oleyl phosphate into lipid bilayers. In an aqueous environment, the hydrophobic tails seek to minimize contact with water by burying themselves within the nonpolar interior of the membrane, while the hydrophilic phosphate heads remain oriented towards the aqueous environment on either side of the bilayer. libretexts.org This fundamental property not only ensures its stable incorporation into membranes but also forms the basis of its surfactant and emulsifying actions. greengredients.it

Involvement in Lipid Metabolism and Homeostasis

Glycerolipid metabolism encompasses the synthesis and breakdown of lipids like triglycerides and phospholipids, which are crucial for energy storage, membrane structure, and signaling. oup.comnih.gov As a phospholipid, this compound is intrinsically linked to these metabolic pathways.

It can be considered an analogue of phosphatidic acid (PA), a central intermediate in glycerolipid synthesis. oup.comwikipedia.orgportlandpress.com The synthesis of most glycerolipids begins with the acylation of glycerol-3-phosphate to form lysophosphatidic acid (LPA) and then PA. nih.govnih.gov PA can then be dephosphorylated to diacylglycerol (DAG) to produce triglycerides or phosphatidylcholine, or it can be used to synthesize other phospholipids. nih.govnih.gov

Therefore, this compound could potentially be acted upon by the same enzymes that metabolize PA and LPA. For example, it could be a substrate for lipid phosphate phosphatases (LPPs), which would dephosphorylate it to produce oleyl alcohol (1-octadecen-1-ol) and an inorganic phosphate. nih.govfrontiersin.org Conversely, it could be synthesized from oleyl alcohol. Its oleyl fatty acid chain could also be released by the action of phospholipases to be used for energy via beta-oxidation or for the synthesis of other lipids. nih.gov The glycerolipid/free fatty acid cycle is a continuous process of formation and hydrolysis, and the introduction of oleyl phosphate could influence the pool of available substrates and signaling molecules within this cycle. oup.com

Table 2: Key Enzymes in Glycerolipid Metabolism

| Enzyme | Function | Substrate(s) | Product(s) |

| Glycerol-3-phosphate acyltransferase (GPAT) | Initiates phospholipid synthesis. nih.govnih.gov | Glycerol-3-phosphate, Acyl-CoA | Lysophosphatidic acid (LPA) |

| 1-acylglycerol-3-phosphate-O-acyltransferase (AGPAT) | Adds a second fatty acid chain. nih.gov | LPA, Acyl-CoA | Phosphatidic acid (PA) |

| Lipid Phosphate Phosphatase (LPP) / Phosphatidic Acid Phosphatase (PAP) | Dephosphorylates lipid phosphates. nih.govnih.gov | PA, LPA | Diacylglycerol (DAG), Monoacylglycerol |

| Phospholipase D (PLD) | Hydrolyzes phospholipids to generate PA. nih.gov | Phosphatidylcholine | Phosphatidic acid (PA), Choline (B1196258) |

| Phospholipase A1/A2 (PLA1/PLA2) | Hydrolyzes fatty acids from phospholipids. nih.gov | Phospholipids | Lysophospholipids, Free fatty acids |

This table outlines the functions of key enzymes that could potentially interact with or be influenced by this compound due to its structural similarity to endogenous substrates.

Conversion to Other Lipid Classes (e.g., Triacylglycerols, Phospholipids)

The direct metabolic conversion of this compound, also known as oleyl phosphate, into other major lipid classes such as triacylglycerols (TAGs) and phospholipids is not well-documented in publicly available scientific literature. However, by examining the established metabolic pathways of structurally related molecules, we can infer potential routes for its integration into cellular lipid metabolism.

For this compound to be converted into triacylglycerols or phospholipids, it would likely first need to be dephosphorylated to yield 9-octadecen-1-ol (oleyl alcohol). This free fatty alcohol could then be oxidized to oleic acid. Oleic acid is a common fatty acid that is readily activated to its coenzyme A (CoA) derivative, oleoyl-CoA. Oleoyl-CoA is a central precursor in the synthesis of both TAGs and various phospholipids.

The synthesis of TAGs and phospholipids from glycerol-3-phosphate is a well-established pathway. The initial and rate-limiting step is catalyzed by glycerol-3-phosphate acyltransferase (GPAT), which acylates glycerol-3-phosphate to form lysophosphatidic acid. nih.gov Subsequent acylation and dephosphorylation steps lead to the formation of diacylglycerol, a key intermediate that can be further acylated to form TAG or react with activated head groups (like CDP-choline or CDP-ethanolamine) to form phospholipids such as phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE). nih.gov

In plants, under phosphate-deficient conditions, there is significant remodeling of membrane lipids where phospholipids are degraded to release phosphate. The diacylglycerol backbone is then often used for the synthesis of non-phosphorus-containing glycolipids. mdpi.com This highlights the dynamic nature of lipid metabolism and the potential for the lipid backbone of a phosphate-containing molecule to be repurposed.

Regulatory Effects on Phosphatidylcholine Synthesis Pathways

While direct regulatory effects of this compound on phosphatidylcholine (PC) synthesis have not been specifically described, the metabolism of related lipids suggests potential points of interaction. PC is synthesized in mammalian cells primarily through two pathways: the CDP-choline pathway and the phosphatidylethanolamine N-methyltransferase (PEMT) pathway.

The CDP-choline pathway involves the phosphorylation of choline, its activation to CDP-choline, and the final transfer of phosphocholine (B91661) to diacylglycerol. youtube.com It is conceivable that a structural analog like oleyl phosphate could exert feedback inhibition or allosteric regulation on enzymes within this pathway, such as choline kinase or CTP:phosphocholine cytidylyltransferase, though no evidence for this currently exists.

In some organisms, alternative pathways for PC synthesis have been identified. For example, in olive callus cultures, PC can be synthesized via the methylation of phosphatidylethanolamine. nih.gov This study also provided evidence for an alternative methylation pathway involving phospho-base derivatives of ethanolamine. nih.gov The presence of exogenous lipid phosphates could potentially influence the flux through these various pathways by altering the availability of intermediates or by modulating the activity of key regulatory enzymes. For instance, the Lands cycle is a crucial remodeling pathway where fatty acids on PC are swapped out, allowing for the incorporation of different fatty acids and adaptation to changing cellular needs. nih.gov The availability of various acyl-CoAs, potentially including oleoyl-CoA derived from 9-octadecen-1-ol, would directly impact the final composition of PC. nih.gov

Comparative Studies with Related Unsaturated Alcohols and Phosphates

Analysis of Metabolic Pathways of Analogs

Direct metabolic studies on this compound are scarce. However, research on other unsaturated alcohol phosphates and related lipids provides a framework for understanding its potential metabolic fate. For instance, the metabolism of (E)-4-hydroxy-3-methyl-but-2-enyl diphosphate (B83284) (HMBPP), a potent phosphoantigen, has been studied. HMBPP is a key intermediate in the methylerythritol phosphate (MEP) pathway for isoprenoid biosynthesis in many bacteria, protozoa, and plants. slu.se While structurally different from oleyl phosphate, the study of HMBPP and its synthetic analogs demonstrates how phosphate-containing organic molecules can be taken up and metabolized by cells, in some cases requiring intracellular conversion to an active form. slu.se

In plants, during phosphate starvation, membrane phospholipids are hydrolyzed by lipases to release the phosphate group, and the resulting diacylglycerol is often used to synthesize glycolipids. mdpi.com This indicates a clear pathway for the catabolism of phosphate-containing lipids to salvage phosphate. It is plausible that this compound could be similarly targeted by phosphatases to release inorganic phosphate and oleyl alcohol, which could then enter other metabolic pathways.

The table below compares the metabolic context of this compound with other relevant phosphate-containing biomolecules.

| Compound | Primary Metabolic Pathway Involvement | Key Metabolic Features | Primary Function |

| This compound | Not well-defined. Potentially related to fatty acid and phospholipid metabolism. | Hypothetically dephosphorylated to oleyl alcohol, which can be oxidized to oleic acid. | Unknown in biological systems. Used as a surfactant and emulsifier in industrial applications. greengredients.it |

| Glycerol-3-phosphate | Glycolysis, Glycerolipid synthesis | Central precursor for the synthesis of triacylglycerols and all glycerophospholipids. nih.gov | Energy metabolism, lipid biosynthesis. |

| (E)-4-Hydroxy-3-methyl-but-2-enyl diphosphate (HMBPP) | Methylerythritol phosphate (MEP) pathway | Intermediate in the biosynthesis of isoprenoids. slu.se | Precursor for terpenes and other isoprenoids; potent activator of Vγ9Vδ2 T cells. slu.se |

| Phosphatidylinositol phosphates (PIPs) | Inositol phospholipid signaling pathways | Phosphorylated and dephosphorylated at various positions on the inositol headgroup to act as signaling molecules. nih.gov | Cellular signaling, membrane trafficking, regulation of ion channels. |

Investigation of Membrane Interaction Similarities

The amphipathic nature of this compound, with its long unsaturated hydrocarbon tail and polar phosphate headgroup, suggests it would readily interact with and insert into lipid membranes. Studies on similar molecules, such as alkylphosphocholines, have demonstrated their ability to integrate into and modify the properties of model membranes. nih.gov For example, hexadecylphosphocholine and octadecylphosphocholine (B1218624) show different interaction patterns with membranes composed of various phospholipids, indicating that both the headgroup and the alkyl chain length influence these interactions. nih.gov

Research on phosphatidylinositol phosphates (PIPs) has shown that these lipids can modulate the interaction of proteins with membranes. nih.gov The specific phosphorylation pattern of the inositol headgroup is recognized by different proteins, thereby recruiting them to the membrane and regulating their activity. nih.gov While this compound has a much simpler headgroup, its negative charge at physiological pH would favor electrostatic interactions with positively charged domains of membrane-associated proteins. Studies with fatty acid binding proteins (FABPs) have shown that they can interact with membranes containing acidic phospholipids, driven by electrostatic forces. nih.gov It is plausible that this compound could influence membrane protein function in a similar manner.

The table below summarizes the membrane interaction characteristics of this compound and related lipid molecules.

| Compound | Mode of Membrane Interaction | Effect on Membrane Properties | Key Interacting Partners |

| This compound | Likely inserts its oleyl tail into the hydrophobic core, with the phosphate headgroup at the interface. | Unknown, but potentially alters membrane fluidity and surface charge. | Hypothetically, proteins with basic domains. |

| Alkylphosphocholines | Insert into the membrane and can alter packing and stability. nih.gov | Can increase or decrease membrane stability depending on the surrounding lipid composition. nih.gov | Membrane lipids (cholesterol, phospholipids), membrane-bound enzymes. nih.gov |

| Phosphatidylinositol phosphates (PIPs) | Integral membrane lipids whose headgroups can be exposed or sequestered. | Act as localized signaling platforms, influencing membrane curvature and protein recruitment. nih.gov | A wide variety of proteins containing specific PIP-binding domains (e.g., PH, FYVE domains). |

| Fatty Acids | Can flip-flop across the bilayer and interact with both leaflets. | Can alter membrane fluidity and packing; at high concentrations can have a detergent-like effect. | Fatty acid binding proteins, acyl-CoA synthetases, membrane lipids. |

Potential Roles in Fungal Metabolite Biosynthesis

There is no direct evidence linking this compound to fungal metabolite biosynthesis. Fungi produce a vast array of secondary metabolites, which are synthesized through complex biosynthetic pathways. researchgate.net The building blocks for these metabolites are typically derived from primary metabolism, such as acetyl-CoA (for polyketides), amino acids (for non-ribosomal peptides), and intermediates of the mevalonic acid pathway (for terpenes). slu.seresearchgate.net

Phosphate is essential for fungal growth and metabolism. The high-affinity phosphate transporter Pho84 in Candida albicans is crucial for phosphate uptake and is linked to cell wall integrity and virulence. nih.gov A lack of phosphate can diminish the pool of nucleotide sugars, which are essential building blocks for cell wall polysaccharides like β-glucan and chitin. nih.gov This highlights the critical role of phosphate homeostasis in fungal biology.

While a direct role for this compound is unknown, one could speculate on a few possibilities. If taken up by the fungus, it could serve as a source of inorganic phosphate after hydrolysis, thereby supporting primary metabolism and, indirectly, secondary metabolite production. Alternatively, if the oleyl moiety is incorporated into fungal lipids, it could alter the properties of the membranes in which the biosynthetic enzymes for secondary metabolites reside, potentially modulating their activity. Many enzymes involved in fungal secondary metabolite biosynthesis, such as cytochrome P450s, are membrane-associated. frontiersin.org However, these potential roles are purely speculative and require experimental validation.

Environmental Occurrence, Fate, and Ecological Impact Assessment

Environmental Monitoring and Detection in Natural Ecosystems

Effective environmental monitoring relies on the ability to detect and quantify chemical compounds in various environmental matrices. For 9-Octadecen-1-ol, dihydrogen phosphate (B84403), this involves both surveying its presence in ecosystems and developing robust analytical techniques for its measurement.

Presence and Concentration in Aquatic Environments (e.g., Marine Biota, Sediments)

Specific data on the concentrations of 9-Octadecen-1-ol, dihydrogen phosphate in marine biota and sediments are not extensively documented in publicly available research. However, the broader class of organophosphate esters (OPEs) has been detected in various aquatic environments globally. For instance, studies on OPEs in mangrove ecosystems have shown their presence in water, sediments, and a variety of animal and plant species. Concentrations of total OPEs in some mangrove animals have been found to be significant, with biota-sediment accumulation factors greater than one, indicating bioaccumulation has occurred. nih.gov The levels of these compounds can be influenced by factors such as the lipid content of the organisms and their feeding habits. nih.govresearchgate.net Given its chemical structure as a long-chain alkyl phosphate, it is plausible that this compound could be found in similar environmental compartments, although specific monitoring data is needed for confirmation.

Development of Sensitive Analytical Methods for Environmental Samples

The detection of organophosphate esters, including this compound, in complex environmental samples necessitates the use of advanced analytical methods. A variety of techniques have been developed for the analysis of OPEs in matrices such as water, soil, and biological tissues. nih.gov

Commonly employed methods include gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS) for enhanced selectivity and sensitivity. nih.govhawaii.eduresearchgate.net For example, GC-MS with a nitrogen-phosphorus detector (NPD) or a thermionic detector (TID) has been used for the analysis of phosphate esters. nih.gov Solid-phase microextraction (SPME) followed by GC-ICP-MS (inductively coupled plasma mass spectrometry) and high-resolution GC time-of-flight (TOF) MS has also been utilized for detecting phosphorus-specific compounds in biological samples. nih.gov

For water samples, methods based on the formation of the phosphomolybdenum blue (PMB) complex followed by spectrophotometric detection are standard for determining phosphate concentrations. hawaii.edumdpi.com However, for specific organophosphates, chromatographic techniques are generally preferred. The development of user-friendly sensors and microfluidic devices for on-site phosphate monitoring is an active area of research, which could potentially be adapted for the detection of specific organophosphate compounds in the future. nih.govnih.govresearchgate.net

Table 1: Analytical Techniques for Organophosphate Ester Detection

| Analytical Technique | Sample Matrix | Detection Principle | Key Advantages |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Water, Sediment, Biota | Separation by volatility and ionization/mass analysis | High sensitivity and specificity |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Water, Sediment, Biota | Separation by polarity and ionization/mass analysis | Suitable for less volatile and polar compounds |

| Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD) | Water, Sediment, Biota | Selective detection of nitrogen and phosphorus compounds | High selectivity for target compounds |

| Solid-Phase Microextraction (SPME)-GC-ICP-MS | Biological Samples | Pre-concentration and element-specific detection | High sensitivity for phosphorus-containing compounds |

| Spectrophotometry (Phosphomolybdenum Blue Method) | Water | Colorimetric reaction with phosphate | Standard method for total phosphate, simple and cost-effective |

This table provides a summary of common analytical methods used for the detection of organophosphate esters, which are applicable to the analysis of this compound.

Environmental Fate and Transport Mechanisms

The environmental fate of this compound is governed by a combination of biological and physical processes that dictate its transformation, movement, and potential for accumulation in ecosystems.

Biodegradation Pathways and Rates in Environmental Compartments

The biodegradation of this compound is expected to proceed through the hydrolysis of the phosphate ester bond, a common pathway for organophosphates. This process can be mediated by microbial enzymes such as phosphotriesterases, phosphodiesterases, and phosphomonoesterases. nih.gov Studies on other alkyl-OPEs, like triisobutyl phosphate (TiBP), have shown that degradation can occur via hydrolysis, dehydrogenation, and hydroxylation. nih.gov

Research on polyfluoroalkyl phosphates (PAPs) has demonstrated that microbial degradation in systems simulating wastewater treatment plants can lead to the formation of other compounds, with the rate of degradation influenced by the length of the alkyl chain and the degree of substitution at the phosphate center. nih.gov The long alkyl chain of 9-Octadecen-1-ol suggests that its biodegradation might be a significant but potentially slow process in the environment. The ultimate mineralization of similar compounds can result in the formation of carbon dioxide, water, and inorganic phosphate. nih.gov

Adsorption and Desorption Processes in Soil and Sediment

The adsorption and desorption behavior of this compound in soils and sediments is a key factor in its environmental mobility. As a long-chain alkyl phosphate, it is expected to exhibit some degree of sorption to soil and sediment particles. This is due to the hydrophobic nature of the long alkyl chain and the potential for the phosphate group to interact with mineral surfaces.

Studies on other organophosphates, such as glyphosate, have shown that adsorption is influenced by soil properties like silt and clay content, as well as the amount of soil organic matter. frontiersin.org The presence of a polar phosphate group can lead to binding with soil components. However, high concentrations of the compound in soil solution can lead to the saturation of adsorption sites, increasing the potential for leaching. frontiersin.org The long alkyl chain of 9-Octadecen-1-ol would likely contribute to its partitioning into organic matter in soils and sediments, potentially reducing its mobility in aqueous systems.

Bioaccumulation Potential in Ecological Food Chains

The potential for this compound to bioaccumulate in ecological food chains is largely dependent on its hydrophobicity, which is influenced by its long alkyl chain. Generally, compounds with high hydrophobicity have a greater tendency to accumulate in the fatty tissues of organisms.

Studies on various OPEs in mangrove ecosystems have indicated that bioaccumulation does occur in aquatic animals. nih.gov The concentrations of OPEs in biota have been found to be negatively correlated with their octanol-water partition coefficient (log Kow), suggesting that hydrophobicity plays a significant role in their uptake. nih.gov Furthermore, research on OPEs in terrestrial plants has shown that these compounds can be absorbed from the soil, transported within the plant, and even emitted into the atmosphere. nih.gov Given the structure of this compound, it is plausible that it could bioaccumulate in organisms, though specific studies are required to determine its bioaccumulation factor and potential for biomagnification.

Ecological Risk Assessment Frameworks

The ecological risk assessment of a chemical substance is a systematic process to evaluate the potential adverse effects on the environment. This involves comparing the predicted concentration of the substance in various environmental compartments with the concentration that is considered safe for ecosystems.

A cornerstone of ecological risk assessment is the derivation of the Predicted No-Effect Concentration (PNEC). The PNEC is the concentration of a substance below which adverse effects on the ecosystem are unlikely to occur. It is typically derived from ecotoxicological data, such as the median lethal concentration (LC50), the median effective concentration (EC50), or the no-observed-effect concentration (NOEC), by applying an assessment factor (AF). The magnitude of the assessment factor reflects the uncertainty of extrapolating from laboratory data to the real environment.

Due to the absence of specific ecotoxicological data for this compound, a read-across approach is necessary. This involves using data from structurally similar substances to estimate the potential toxicity. Oleyl phosphate, being the common name for the target substance, and other long-chain alkyl phosphates would be the most relevant analogues. However, specific aquatic toxicity data for these are also scarce in publicly available literature.

To illustrate the concept, the following table presents PNEC values for other, more extensively studied organophosphate esters. It is crucial to note that these compounds have different structures (e.g., aryl or short-chain alkyl groups) and their toxicity may not be representative of this compound.

| Compound Name | PNEC (µg/L) | Basis for Derivation | Reference |

| Tricresyl phosphate (TCrP) | 17.70 (acute) | Derived from Hazardous Concentrations for 5% of species (HC5) | chemsafetypro.com |

| Tris(1,3-dichloro-2-propyl) phosphate (TDCPP) | 0.00046 (chronic) | Derived from Hazardous Concentrations for 5% of species (HC5) | chemsafetypro.com |

| Triphenyl phosphate (TPhP) | 6.35 | Species Sensitivity Distribution (SSD) method | nih.gov |

Ecotoxicological thresholds are determined from laboratory tests on representative aquatic organisms, such as fish, invertebrates (e.g., Daphnia), and algae. The results of these tests (LC50, EC50, NOEC) form the basis for PNEC derivation. For inorganic phosphates like tricalcium phosphate and calcium hydrogenorthophosphate, studies have shown low acute toxicity, with L(E)C50 values greater than 100 mg/L for fish, Daphnia, and algae. nih.govresearchgate.net However, organophosphate esters can exhibit a wide range of toxicities. For example, acute toxicity (96-hour LC50) of triphenyl phosphate to fish ranges from 1.088 to 1.574 mg/L. nih.gov Without specific data for this compound, it is not possible to establish its ecotoxicological thresholds.

The environmental persistence of a chemical refers to the length of time it remains in the environment before being broken down by physical, chemical, or biological processes. Biodegradation is a key factor in the persistence of organic compounds.

Specific data on the environmental persistence of this compound is not available. However, studies on other long-chain alkyl compounds and organophosphate esters can provide some insights. The biodegradation of long-chain alkyl compounds is known to occur, with the rate often dependent on factors such as the length and branching of the alkyl chain. Studies on polyfluoroalkyl phosphates (PAPs) have shown that these compounds can be biodegraded, with the rate of degradation being influenced by the length of the alkyl chain and the degree of substitution at the phosphate center. nih.gov It is generally expected that long-chain, unbranched alkyl phosphates would be more readily biodegradable than highly branched or halogenated structures. Given that 9-Octadecen-1-ol is derived from oleic acid, a common fatty acid, it is plausible that it would be susceptible to biodegradation.

The following table provides a qualitative assessment of the expected environmental persistence of this compound based on a read-across from similar compounds.

| Environmental Compartment | Expected Persistence | Rationale |

| Water | Low to Moderate | The long alkyl chain may be susceptible to microbial degradation. |

| Soil/Sediment | Moderate | Organophosphates can adsorb to particulate matter, potentially reducing bioavailability for degradation. |

| Air | Low | Due to its expected low volatility, long-range atmospheric transport is unlikely. |

Advanced Research Applications and Emerging Investigative Areas

Surface Chemistry and Interfacial Phenomena Research

As a surfactant, 9-Octadecen-1-ol, dihydrogen phosphate (B84403) and its related alkyl phosphates are extensively studied for their ability to modify the properties of interfaces between different phases, such as oil and water. cosmileeurope.eu This is crucial for a wide range of applications, from industrial processes to consumer products. cosmileeurope.euunpchemicals.com

The primary mechanism behind the emulsifying action of 9-Octadecen-1-ol, dihydrogen phosphate is the reduction of interfacial tension between immiscible liquids. cosmileeurope.euunpchemicals.com The lipophilic oleyl tail orients itself into the oil phase, while the hydrophilic phosphate headgroup interacts with the water phase, stabilizing the dispersion of one liquid within the other. cosmileeurope.eu

Research into alkyl phosphates for enhanced oil recovery (EOR) provides quantitative insights into these capabilities. Studies on commercial alkyl phosphates demonstrate their effectiveness as surfactants in alkaline-surfactant-polymer (ASP) flooding formulations. These formulations are designed to mobilize residual oil trapped in reservoirs. nih.govresearchgate.net Key findings from this research area include:

Critical Micelle Concentration (CMC): The CMC, the concentration at which surfactant molecules begin to form micelles, is a key parameter. For certain industrial alkyl phosphate compositions, the CMC was found to be in the range of 0.5-1.0 g/dm³. researchgate.net

Surface Tension Reduction: At a concentration of 1.0 g/dm³, these alkyl phosphate solutions could lower the surface tension to between 34.2 and 36.0 mN/m. researchgate.net

Emulsion Stability: The stability of emulsions formed with these surfactants has been confirmed, with optimal stability observed at concentrations of 4.0 g/dm³. The resulting dispersions are highly monodisperse, with particle sizes ranging from approximately 80 nm to 272 nm depending on the concentration relative to the CMC. researchgate.net

In the field of materials science, alkyl phosphates are used as dispersing agents for nanoparticles. Research has shown that phosphate-based surfactants can effectively coat magnetite nanoparticles, although the resulting dispersions in organic solvents may be less uniform compared to those achieved with oleic acid. unpchemicals.com This is attributed to differences in how the surfactant chains interact and their tendency to form bilayer structures on the nanoparticle surface. unpchemicals.com

Table 1: Surface-Active Properties of Industrial Alkyl Phosphate Compositions

| Property | Value/Range | Conditions/Notes |

|---|---|---|

| Critical Micelle Concentration (CMC) | 0.5-1.0 g/dm³ | Indicates the onset of micelle formation. researchgate.net |

| Surface Tension | 34.2-36.0 mN/m | Measured at a concentration of 1.0 g/dm³. researchgate.net |

| Emulsion Particle Size | 80.1-272.2 nm | Varies with concentration relative to the CMC. researchgate.net |

| Wetting Angle | 87.0-96.0 ° | On a hydrophilic surface at 1.0 g/dm³, indicating wetting properties. researchgate.net |

The phosphate functional group plays a crucial role in the anticorrosive and lubricating properties of this compound. Phosphate-based molecules are known to form protective films on metal surfaces, mitigating wear and corrosion.

In lubrication science, research using small-angle X-ray scattering (SAXS) has revealed that oleyl acid phosphate (OLAP) forms reverse-micellar-like aggregates when dissolved in poly-α-olefin (PAO), a common synthetic lubricant base oil. researchgate.net Understanding this nanostructure is considered essential for developing advanced lubricants. researchgate.net Furthermore, high-temperature lubricating coatings often utilize phosphate binders, which are valued for their heat resistance, water resistance, and ability to form stable, cross-linked Al–O–P frameworks at elevated temperatures (approaching 500 °C). researchgate.net

Reactive force field (ReaxFF) molecular dynamics simulations have been employed to investigate the lubrication mechanism of phosphate-based ionic liquids on iron oxide surfaces at an atomic level. doi.org These studies show that tribochemical reactions at the interface lead to the formation of a protective tribo-film, which significantly enhances lubrication. doi.org The adhesion between the phosphate group and the metal oxide surface is key to this process. doi.org

As corrosion inhibitors, phosphate pigments are effective alternatives to traditional chromate-based systems. researchgate.net They function by leaching phosphate species that passivate the metal surface at defect sites in a coating. The effectiveness of these pigments depends on their solubility and the concentration of phosphate ions they can release into the environment. researchgate.net

Development and Characterization of Chemical Derivatives and Conjugates

Modifying the structure of this compound through the creation of derivatives and conjugates is a key area of research aimed at tailoring its properties for specific applications. This involves altering either the phosphate headgroup or the oleyl tail to enhance performance or impart new functionalities.

A notable example is the development of oleic acid-coated calcium phosphate (OA-CaP) nanoparticles for gene delivery. trendsinpharmacy.org In this conjugate, oleic acid (structurally similar to the oleyl chain) is used to coat a calcium phosphate core. This modification is designed to improve colloidal stability and enhance interaction with cell membranes. trendsinpharmacy.org Characterization of these nanoparticle conjugates involves a suite of analytical techniques:

Dynamic Light Scattering (DLS): Used to determine the size and size distribution of the nanoparticles. OA-CaP nanoparticles were found to be smaller (around 193 nm) than their uncoated counterparts. trendsinpharmacy.org

Zeta Potential Analysis: Measures the surface charge of the particles. The oleic acid coating imparted a higher positive surface charge (+22.6 mV), which is favorable for interacting with negatively charged cell membranes and plasmid DNA. trendsinpharmacy.org

Scanning Electron Microscopy (SEM): Provides information on the morphology and dispersion of the nanoparticles. trendsinpharmacy.org

Fourier Transform Infrared Spectroscopy (FTIR): Confirms the presence of functional groups from both the calcium phosphate and the oleic acid, verifying the successful coating. trendsinpharmacy.org

Another research direction involves synthesizing a series of fatty alcohol phosphates (FAPs), including thiophosphate and phosphonate (B1237965) analogues of oleyl phosphate, to probe structure-activity relationships (SAR). nih.gov These studies aim to develop selective ligands for lysophosphatidic acid (LPA) receptors, which are involved in various cellular processes. For instance, oleoyl-thiophosphate (B10772793) was identified as a pan-agonist for LPA receptors, while other derivatives showed antagonist activity. nih.gov

The analysis of such derivatives often requires specialized methods. For dialkyl phosphates in complex matrices like petroleum, methods involving derivatization to form trimethylsilane (B1584522) (TMS) esters followed by comprehensive two-dimensional gas chromatography (GCxGC) have been developed. rsc.orgdigitaloceanspaces.com This allows for detailed speciation and quantification, which is not possible with simpler methods that only measure total phosphorus content. rsc.orgresearchgate.net

Table 2: Characterization of Oleic Acid-Coated Calcium Phosphate (OA-CaP) Nanoparticles

| Parameter | Uncoated CaP | OA-CaP Conjugate | Significance |

|---|---|---|---|

| Particle Size (DLS) | 234.5 ± 5.2 nm | 193.1 ± 12.7 nm | Smaller size may improve cellular uptake. trendsinpharmacy.org |

| Zeta Potential | +1.8 ± 0.7 mV | +22.6 ± 2.7 mV | Higher positive charge enhances stability and interaction with DNA/cell membranes. trendsinpharmacy.org |

| Transfection Efficiency (72h) | N/A (Naked pDNA) | 72.43% ± 36.57% | Demonstrates potential as an effective gene delivery vector. trendsinpharmacy.org |

Computational Modeling and Theoretical Investigations

Computational methods provide a powerful lens for investigating the properties and behavior of this compound from the atomic to the mesoscale. These in silico approaches complement experimental work by offering insights that can be difficult or impossible to obtain otherwise.

Quantum chemical methods, particularly Density Functional Theory (DFT), are used to study the electronic structure of molecules, allowing for the investigation of their reactivity and stability. jocpr.comnih.gov For phosphate-containing molecules, DFT can elucidate the mechanisms of fundamental reactions like hydrolysis, which is crucial for understanding the compound's stability. rsc.orgresearchgate.net

While specific DFT studies on this compound are scarce, research on related systems provides valuable insights. For example, DFT has been used to study the adsorption of phosphate ions on various surfaces, such as zeolites and graphene nanodots. organic-chemistry.orgmdpi.com These studies calculate adsorption energies and analyze the nature of the bonding between the phosphate group and the surface, revealing whether the interaction is physisorption or chemisorption. mdpi.com Adsorption energy values for H₂PO₄⁻ on different substrates have been calculated in the range of 22.5 to 94.4 kJ/mol, indicating that the interaction strength is highly dependent on the substrate and environmental conditions. researchgate.net Such calculations are vital for understanding the mechanisms behind corrosion inhibition and surface coating.

DFT is also employed to explore the reactivity of the phosphate functional group itself. Studies on the reactivity of acylphosphonates use DFT to calculate thermodynamic parameters, such as the change in Gibbs free energy (ΔrG), to determine whether a reaction is thermodynamically favored. jocpr.com The analysis of frontier molecular orbitals, like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides further information on the molecule's electronic properties and reactive sites. jocpr.com

Predictive modeling aims to establish a quantitative link between a molecule's structure and its macroscopic properties or activities. This is often achieved through Quantitative Structure-Property Relationship (QSPR) or Quantitative Structure-Activity Relationship (QSAR) models. mdpi.comresearchgate.net

For surfactants like oleyl phosphate, QSPR models can predict key functional properties:

Surfactant Properties: Machine learning approaches, such as Graph Neural Networks (GNNs), have been developed to predict surfactant properties like CMC, maximum surface excess concentration (Γmax), and surface tension at the CMC (γcmc) directly from the molecular structure. mdpi.com

Lubrication Performance: QSPR models have been successfully built using genetic function approximation algorithms to predict the anti-wear and friction-reduction properties of fatty acids, the building blocks of oleyl phosphate. mdpi.com These models identify key molecular descriptors, such as carbon chain length and dipole moment, that correlate with lubrication performance. mdpi.com

Molecular Dynamics (MD) simulations are another powerful predictive tool that models the time-dependent behavior of a molecular system. nih.gov MD simulations are widely used to study how surfactants aggregate at interfaces and to predict interfacial properties. nih.govesdm.go.iddntb.gov.ua For oleic acid-based surfactants used in EOR, MD simulations have been used to:

Calculate the interfacial tension (IFT) between oil and water. esdm.go.id

Simulate the process of emulsification and assess emulsion stability. esdm.go.id

Evaluate how surfactants alter the wettability of rock surfaces, a critical factor in oil displacement. esdm.go.id

Role in Industrial and Biotechnological Processes (excluding specific product formulation details)

Chemical Intermediate in Synthetic Routes for Advanced Materials

This compound, also known as oleyl phosphate, serves as a crucial chemical intermediate in the synthesis of advanced functional materials, particularly in the realm of polymer-inorganic hybrid materials. Its bifunctional nature, possessing a long-chain unsaturated hydrocarbon tail and a reactive phosphate headgroup, allows it to act as a molecular bridge between organic and inorganic components, leading to materials with enhanced properties.

A significant application of oleyl phosphate as a chemical intermediate is in the surface modification of nanoparticles to create high-performance composite materials. Research has demonstrated its effectiveness in modifying titanium dioxide (TiO₂) nanoparticles for the preparation of hybrid films with high refractive indices. researchgate.netacs.org In this process, oleyl phosphate facilitates the transfer of aqueous TiO₂ nanoparticles to a toluene (B28343) phase. researchgate.netacs.org The phosphate group forms stable covalent Ti-O-P bonds with the surface of the nanoparticles, while the oleyl group, originating from the oleyl phosphate, extends into the organic polymer matrix. researchgate.netacs.org This surface modification is critical for achieving a homogeneous dispersion of the nanoparticles within a cyclo-olefin polymer (COP), preventing aggregation and ensuring the optical transparency of the final hybrid film. researchgate.netacs.org

The resulting oleyl-phosphate-modified TiO₂/COP hybrid films exhibit excellent optical clarity, with light transmittance values as high as 99.8% at 633 nm, even at significant TiO₂ loading. researchgate.net The incorporation of these modified nanoparticles substantially increases the refractive index of the polymer, reaching values up to 1.83. researchgate.net This demonstrates the pivotal role of this compound as an intermediate that enables the synthesis of advanced optical materials by effectively coupling the properties of the inorganic filler with the polymer matrix.

The table below summarizes the key findings from a study on the use of oleyl phosphate as a chemical intermediate for advanced hybrid films.

Table 1: Research Findings on Oleyl Phosphate in Advanced Material Synthesis

| Parameter | Finding | Source(s) |

|---|---|---|

| Nanoparticle Modified | Titanium Dioxide (TiO₂) | researchgate.netacs.org |

| Role of Oleyl Phosphate | Surface modifying agent and phase transfer facilitator | researchgate.netacs.org |

| Bonding Mechanism | Formation of covalent Ti-O-P bonds | researchgate.netacs.org |

| Resulting Material | Oleyl-phosphate-modified TiO₂/cyclo-olefin polymer (COP) hybrid films | researchgate.net |

| Key Property Enhanced | High refractive index (up to 1.83) | researchgate.net |

| Optical Property | Excellent transparency (99.8% transmittance at 19.1 vol % TiO₂ loading) | researchgate.net |

The function of oleyl phosphate is not limited to nanoparticle modification. Its amphiphilic structure and polymerizable double bond suggest its potential as a monomer or co-monomer in the synthesis of functional polymers. While specific research on the direct polymerization of oleyl phosphate is limited, the broader class of phosphate-containing monomers is recognized for creating polymers with unique properties such as improved adhesion and biocompatibility. researchgate.netacs.org The presence of the phosphate group can also facilitate the self-assembly of macromolecules into organized structures like vesicles or lamellar phases, a principle that is fundamental to the bottom-up fabrication of novel materials. nih.govresearchgate.nethawaii.eduresearchgate.net

Applications in Green Chemistry Initiatives

This compound aligns with several principles of green chemistry, primarily through its derivation from renewable resources and its role as a biodegradable, bio-based surfactant. nih.govscispace.comacs.orgresearchgate.net These characteristics position it as a more environmentally benign alternative to conventional petroleum-based surfactants, which are often criticized for their persistence in the environment and reliance on fossil fuels. nih.govresearchgate.net

The oleyl portion of the molecule is derived from oleic acid, a fatty acid that is abundant in natural sources such as olive oil. nih.govgreengredients.it The use of such oleochemical feedstocks is a cornerstone of the shift towards sustainable industrial processes. nih.govlcpo.fr By utilizing renewable plant-based starting materials, the synthesis of oleyl phosphate reduces the carbon footprint associated with petrochemical manufacturing and promotes the use of sustainable resources. cod.eduwur.nl

As a bio-based surfactant, this compound contributes to the formulation of "green" products. Its biodegradability is a significant advantage, as it is less likely to persist and accumulate in aquatic ecosystems. nih.govresearchgate.net This contrasts with many synthetic surfactants that can cause long-term environmental pollution. researchgate.net The principles of green chemistry encourage the design of chemical products that degrade into innocuous substances after their use, a criterion that bio-based surfactants like oleyl phosphate help to meet. scispace.comcod.edu

The application of biocatalysis, using enzymes to perform chemical transformations, is another key aspect of green chemistry that is relevant to the lifecycle of compounds like oleyl phosphate. researchgate.netyoutube.com While specific enzymatic routes for the industrial synthesis of oleyl phosphate are not widely documented, the use of enzymes like lipases for the synthesis of esters from fatty acids is a well-established green methodology. researchgate.net This approach avoids the harsh reaction conditions and hazardous reagents often used in traditional chemical synthesis, operating instead at mild temperatures and pH.

However, a complete assessment under green chemistry principles also requires consideration of the entire lifecycle, including the sourcing of all raw materials. The "phosphate" component of the molecule is typically derived from phosphate rock. The mining and processing of phosphate rock can have significant environmental impacts, including land disturbance, water contamination, and the generation of large volumes of waste. mdpi.commedcraveonline.comijfmr.comiaea.orgnih.gov Therefore, while the oleyl group comes from a renewable source, the environmental footprint of the phosphate component must be managed to fully align with green chemistry ideals.

The table below outlines the green chemistry attributes of this compound.

Table 2: Green Chemistry Profile of this compound

| Green Chemistry Principle | Application/Relevance to Oleyl Phosphate | Source(s) |

|---|---|---|

| Use of Renewable Feedstocks | The oleyl group is derived from oleic acid, found in natural vegetable oils like olive oil. | nih.govgreengredients.itlcpo.fr |

| Design for Degradation | As a bio-based surfactant, it is generally more biodegradable than petroleum-based counterparts. | nih.govresearchgate.net |

| Safer Chemicals | Bio-based surfactants are often less toxic to aquatic life and have better dermatological profiles. | acs.orgresearchgate.net |

| Catalysis | Potential for synthesis using biocatalysts (e.g., lipases), which operate under mild conditions. | researchgate.net |

| Environmental Impact of Sourcing | The phosphate component is derived from mining, which has associated environmental challenges that need to be addressed. | mdpi.commedcraveonline.comnih.gov |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for producing 9-Octadecen-1-ol dihydrogen phosphate, and how are reaction products characterized?

- Methodological Answer : The compound is typically synthesized via phosphorylation of (Z)-9-octadecen-1-ol using phosphorus oxychloride (POCl₃) or polyphosphoric acid under controlled anhydrous conditions. Reaction products, such as salts or complexes (e.g., with 2-(dibutylamino)ethanol), are purified via solvent extraction or recrystallization. Characterization employs nuclear magnetic resonance (¹H/³¹P NMR) for structural confirmation and mass spectrometry (ESI-MS) for molecular weight validation .

Q. Which spectroscopic techniques are most effective for analyzing the structural integrity of 9-Octadecen-1-ol dihydrogen phosphate derivatives?

- Methodological Answer : Fourier-transform infrared spectroscopy (FTIR) identifies phosphate ester bonds (P=O stretch ~1250 cm⁻¹, P-O-C stretch ~1050 cm⁻¹). ³¹P NMR is critical for verifying phosphorylation efficiency (δ ~0–5 ppm for monoesters). High-resolution mass spectrometry (HRMS) confirms molecular formulas of derivatives, such as sulfated sodium salts (CAS 94279-88-6) .

Q. How is purity assessed for 9-Octadecen-1-ol dihydrogen phosphate in laboratory settings?

- Methodological Answer : Purity is quantified via high-performance liquid chromatography (HPLC) with UV detection (λ = 210 nm for phosphate esters). Acid-base titration determines free phosphate content, while inductively coupled plasma mass spectrometry (ICP-MS) measures trace metal impurities (e.g., residual catalysts like Fe³⁺) .

Advanced Research Questions

Q. What experimental design strategies optimize the synthesis of 9-Octadecen-1-ol dihydrogen phosphate under scalable conditions?

- Methodological Answer : Response surface methodology (RSM) and Box-Behnken designs are used to optimize variables like reaction temperature, molar ratios, and catalyst loading. For example, a three-level factorial design can minimize byproduct formation (e.g., diesters) while maximizing yield. Post-reaction, fractional factorial designs evaluate purification parameters (e.g., solvent polarity, crystallization kinetics) .

Q. How do solution-phase self-association phenomena of dihydrogen phosphate groups impact binding studies or catalytic applications?